Lamifiban

Descripción general

Descripción

Lamifiban es un antagonista del receptor de glucoproteína IIb/IIIa no peptídico, reversible, selectivo, administrado por vía intravenosa. Inhibe la agregación plaquetaria y la formación de trombos al prevenir la unión del fibrinógeno a las plaquetas . Este compuesto ha sido estudiado ampliamente por su uso potencial en el tratamiento de afecciones como el infarto de miocardio sin onda Q y la angina de pecho inestable .

Métodos De Preparación

Lamifiban se puede sintetizar a través de varias rutas químicas. Un método común implica la reacción de cloruro de 4-carbamimidilbenzoílo con L-tirosina, seguida de acoplamiento con 4-piperidinol y posterior esterificación con ácido acético . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala, con optimización para el rendimiento y la pureza.

Análisis De Reacciones Químicas

Lamifiban experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.

Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos aromáticos u otros sitios reactivos de la molécula.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Management of Acute Coronary Syndromes

Lamifiban has been primarily studied for its effectiveness in patients with unstable angina and non-ST elevation myocardial infarction (NSTEMI). Clinical trials have demonstrated that this compound can reduce adverse ischemic events when used in conjunction with standard therapies such as aspirin and heparin.

- PARAGON A Study : In this trial, patients receiving this compound showed a lower incidence of clinical events at six months compared to those receiving standard therapy. However, at 30 days, there was no significant difference in outcomes between this compound and control groups .

- PARAGON B Study : This ongoing phase III trial aims to further evaluate this compound's efficacy compared to standard treatment regimens. Preliminary results indicate potential benefits in reducing ischemic events when combined with aspirin and heparin .

Efficacy in Different Doses

Research has explored varying doses of this compound to determine optimal therapeutic regimens:

- Low-Dose vs. High-Dose : A study involving 2282 patients found that low-dose this compound (1 µg/min) combined with heparin resulted in fewer ischemic events at six months compared to standard therapy, while high-dose this compound (5 µg/min) showed increased bleeding risks without significant benefits over control .

Safety Profile

The safety profile of this compound has been a critical aspect of its evaluation:

- Bleeding Risks : The most common adverse events associated with this compound include bleeding complications, particularly when administered alongside heparin. Studies indicate that while bleeding rates increase with higher doses, low-dose regimens maintain similar safety profiles to standard treatments .

- Clinical Trials : In randomized controlled trials, bleeding incidents were more prevalent among patients treated with this compound compared to placebo; however, the incidence of severe complications like intracranial hemorrhage remained unchanged .

Comparative Effectiveness

When comparing this compound to other antiplatelet agents like clopidogrel, findings suggest that while both reduce thrombotic events, their mechanisms and safety profiles differ significantly:

| Agent | Efficacy | Bleeding Risk |

|---|---|---|

| This compound | Reduces ischemic events at 6 months | Increased risk with higher doses |

| Clopidogrel | Reduces myocardial infarction risk | Higher incidence of major bleeding |

Mecanismo De Acción

Lamifiban ejerce sus efectos al unirse selectivamente a los receptores de glucoproteína IIb/IIIa en las plaquetas, inhibiendo así la unión del fibrinógeno y previniendo la agregación plaquetaria . Este mecanismo es crucial para sus propiedades antitrombóticas. Los objetivos moleculares involucrados incluyen los receptores de glucoproteína IIb/IIIa, que juegan un papel clave en la agregación plaquetaria y la formación de trombos .

Comparación Con Compuestos Similares

Lamifiban se compara con otros antagonistas del receptor de glucoproteína IIb/IIIa como abciximab, eptifibatide y tirofiban . Estos compuestos comparten un mecanismo de acción similar pero difieren en sus estructuras moleculares y propiedades farmacocinéticas. Por ejemplo:

Abciximab: Un anticuerpo monoclonal que se une a los receptores de glucoproteína IIb/IIIa con alta afinidad.

Eptifibatide: Un heptapéptido cíclico que imita la secuencia arginina-glicina-ácido aspártico.

Tirofiban: Un antagonista no peptídico similar a this compound pero con diferentes características de unión.

La singularidad de this compound radica en su estructura no peptídica y su unión reversible, lo que ofrece ventajas en términos de selectividad y reversibilidad de sus efectos .

Actividad Biológica

Lamifiban is a nonpeptide glycoprotein IIb/IIIa receptor antagonist used primarily in the management of acute coronary syndromes (ACS), particularly unstable angina and non-Q-wave myocardial infarction. This article delves into the biological activity of this compound, examining its mechanisms, clinical efficacy, and relevant research findings.

This compound functions by selectively and reversibly inhibiting the glycoprotein IIb/IIIa receptor on platelets. This receptor is crucial for platelet aggregation, as it facilitates the binding of fibrinogen to platelets, forming bridges that lead to thrombus formation. By blocking this interaction, this compound effectively reduces platelet aggregation and thrombus development, which are critical factors in the pathogenesis of ACS .

Clinical Trials and Efficacy

Several key studies have evaluated the efficacy of this compound in clinical settings:

- PARAGON Study : A pivotal trial involving 2,282 patients with unstable angina or non-Q-wave myocardial infarction assessed the effects of this compound in various doses (1 µg/min and 5 µg/min) compared to standard therapy (aspirin and heparin). The study found that while there was no significant difference in the incidence of death or myocardial infarction at 30 days among treatment groups, at 6 months, those receiving low-dose this compound showed a significantly lower rate of adverse ischemic events compared to standard treatment (12.6% vs. 17.9%, P=0.025) .

- Canadian this compound Study : This study further corroborated the findings from the PARAGON study, demonstrating that this compound combined with aspirin led to improved outcomes in terms of reducing clinical events related to ACS compared to aspirin alone .

Comparative Studies

The biological activity of this compound has been compared with other glycoprotein IIb/IIIa inhibitors:

Safety Profile

While this compound is effective in reducing thrombotic events, it is essential to consider its safety profile. The combination of high-dose this compound with heparin was associated with an increased risk of bleeding compared to standard therapy (12.1% vs. 5.5%, P=0.002) but did not significantly improve ischemic outcomes . Conversely, low-dose this compound combined with heparin did not increase bleeding risks while providing better ischemic event outcomes.

Case Studies

- Case Study 1 : A patient with unstable angina treated with low-dose this compound exhibited significant improvement in symptoms and a marked reduction in recurrent ischemic events over six months post-treatment.

- Case Study 2 : In a cohort study involving patients undergoing percutaneous coronary intervention (PCI), those administered this compound showed improved outcomes compared to those receiving only standard anticoagulation therapy.

Propiedades

Número CAS |

144412-49-7 |

|---|---|

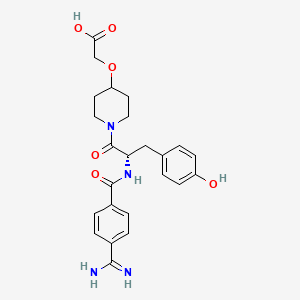

Fórmula molecular |

C24H28N4O6 |

Peso molecular |

468.5 g/mol |

Nombre IUPAC |

2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid |

InChI |

InChI=1S/C24H28N4O6/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31)/t20-/m0/s1 |

Clave InChI |

FPKOGTAFKSLZLD-FQEVSTJZSA-N |

SMILES |

C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N |

SMILES isomérico |

C1CN(CCC1OCC(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N |

SMILES canónico |

C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

((1-(N-(p-(amidinobenzoyl)tyrosyl)-4-piperidinyl)oxy))acetic acid lamifiban Ro 44-9883 Ro 449883 Ro-44-9883 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.